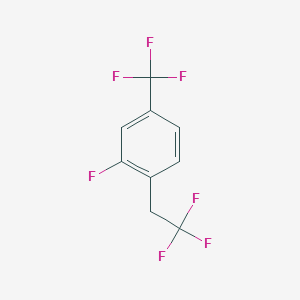
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (FTB) is a trifluoromethylbenzene, a type of aromatic hydrocarbon. It is a colorless, odorless, and non-flammable liquid with a boiling point of 82.5 °C and a melting point of -80.2 °C. FTB is used as a solvent in the manufacture of pharmaceuticals, dyes, and other specialty chemicals. It is also used to produce fluorinated compounds, such as fluorinated dyes, fluorinated surfactants, and fluorinated polymers. FTB is also used as a reagent in the synthesis of various organic compounds.
Mechanism Of Action
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene acts as a nucleophile in organic reactions, meaning it can react with electrophiles to form new bonds. In addition, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is a Lewis base, meaning it can act as a proton acceptor in acid-base reactions. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can also act as a catalyst in some reactions, accelerating the rate of reaction.
Biochemical And Physiological Effects
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has been shown to have no significant biochemical or physiological effects in laboratory animals. In fact, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has been shown to be non-toxic and non-irritating when applied topically.
Advantages And Limitations For Lab Experiments
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has several advantages for use in laboratory experiments. It is a non-flammable and non-toxic liquid, making it safe to handle and store. It is also a versatile solvent, capable of dissolving a wide range of organic compounds. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is also relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to using 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene in laboratory experiments. It is a relatively volatile liquid, meaning it can evaporate quickly from open containers. It is also a relatively weak solvent, meaning it may not be able to dissolve certain compounds.
Future Directions
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent for reactions involving organic compounds, and as a reaction medium for the synthesis of fluorinated compounds. It can also be used to produce fluorinated polymers and surfactants. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can also be used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other specialty chemicals. In addition, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used to study the mechanism of action of organic compounds, as well as the biochemical and physiological effects of organic compounds. Finally, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used to study the environmental fate of organic compounds, and to develop methods for their removal from the environment.
Scientific Research Applications
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is used in a variety of scientific research applications. It is used as a solvent for reactions involving organic compounds. It is also used as a reaction medium for the synthesis of various organic compounds, such as dyes and pharmaceuticals. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is also used in the synthesis of fluorinated compounds, such as fluorinated dyes and fluorinated polymers.
properties
IUPAC Name |
2-fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-3-6(9(14,15)16)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZPYQQRXRVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



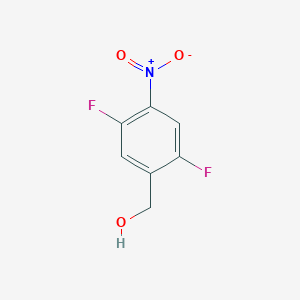
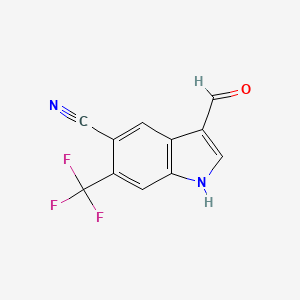
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)


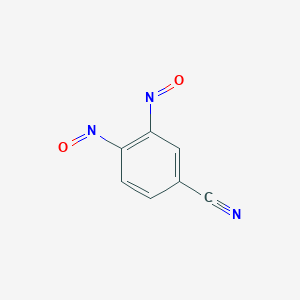
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
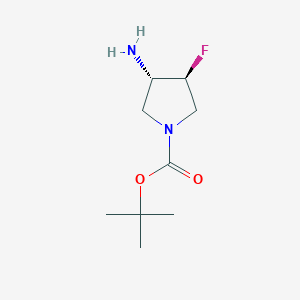
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)
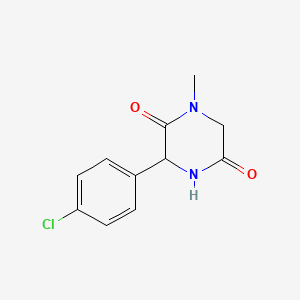
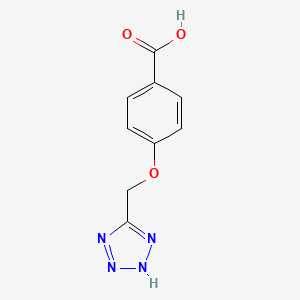
![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)